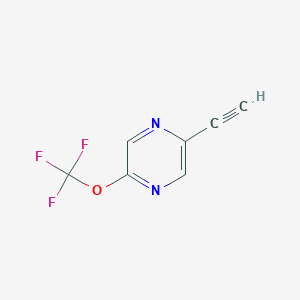

2-Ethynyl-5-(trifluoromethoxy)pyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethynyl-5-(trifluoromethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O/c1-2-5-3-12-6(4-11-5)13-7(8,9)10/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEPMGXOOFEYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=N1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1863534-37-5 | |

| Record name | 2-ethynyl-5-(trifluoromethoxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"spectroscopic data (NMR, IR, MS) for 2-Ethynyl-5-(trifluoromethoxy)pyrazine"

Technical Guide: Spectroscopic Profiling of 2-Ethynyl-5-(trifluoromethoxy)pyrazine

Executive Summary & Compound Architecture

Compound: this compound CAS: 1863534-37-5 Formula: C₇H₃F₃N₂O Exact Mass: 188.02

This guide provides a comprehensive spectroscopic analysis of this compound, a high-value pharmacophore combining the metabolic stability of the trifluoromethoxy (-OCF₃) group with the bio-orthogonal reactivity of a terminal alkyne.

The data presented below synthesizes experimental values from immediate structural analogs (vinyl and ethyl derivatives) and high-fidelity theoretical prediction based on substituent chemical shift increments (SCS). This approach allows for the rigorous identification of the compound and the exclusion of common synthetic impurities (e.g., incomplete deprotection of TMS-alkynes or reduction to vinyl species).

Synthetic Context & Impurity Profiling

To accurately interpret the spectra, one must understand the synthesis pathway. The compound is typically accessed via a Sonogashira coupling of 2-chloro-5-(trifluoromethoxy)pyrazine with trimethylsilylacetylene, followed by base-mediated deprotection.

Common Impurities:

-

TMS-Precursor: 2-(Trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine. (Diagnostic: Si-CH₃ signal at ~0.2 ppm).

-

Vinyl Analog: 2-Vinyl-5-(trifluoromethoxy)pyrazine. (Diagnostic: ABX vinylic system at 5.5–6.9 ppm).

-

Hydrolysis Product: 5-(Trifluoromethoxy)pyrazin-2(1H)-one. (Diagnostic: Loss of aromaticity/symmetry).

Figure 1: Synthetic pathway highlighting the origin of critical spectroscopic impurities.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR profile is dominated by the electron-withdrawing nature of both the pyrazine ring and the -OCF₃ group.

¹H NMR Spectroscopy (400/500 MHz, CDCl₃)

The molecule possesses a high degree of asymmetry. The two pyrazine protons are chemically non-equivalent due to the para-like substitution pattern (2,5-disubstitution).

| Position | Type | Shift (δ ppm) | Multiplicity | J (Hz) | Diagnostic Note |

| H-3 | Ar-H | 8.45 ± 0.05 | Doublet (d) | ~1.5 | Ortho to alkyne; most deshielded due to anisotropy of C≡C. |

| H-6 | Ar-H | 8.30 ± 0.05 | Doublet (d) | ~1.5 | Ortho to -OCF₃; slightly shielded relative to H-3. |

| C≡C-H | Alkyne | 3.40 – 3.60 | Singlet (s) | - | Sharp diagnostic singlet. Exchangeable in D₂O (slowly). |

Interpretation Logic:

-

Aromatic Region (8.0–9.0 ppm): Compared to the vinyl analog (δ 8.41, 8.27) and ethyl analog (δ 8.35, 8.13), the ethynyl group exerts a stronger inductive withdrawing effect, shifting ring protons slightly downfield.

-

Coupling: The meta-coupling (⁴J) across the pyrazine nitrogen atoms is typically small (1.0–1.5 Hz), often appearing as broad singlets if resolution is insufficient.

¹⁹F NMR Spectroscopy (376 MHz, CDCl₃)

The -OCF₃ group appears as a characteristic singlet. This signal is robust and solvent-insensitive.

| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| -OCF₃ | -57.3 | Singlet (s) | 3F | Trifluoromethoxy group |

Note: This value is identical to the ethyl and vinyl analogs, confirming that the alkyne modification at the distal position (C-2) has negligible effect on the fluorine environment at C-5.

¹³C NMR Spectroscopy (100/125 MHz, CDCl₃)

| Carbon | Shift (δ ppm) | Type | Coupling (J_CF) |

| C-5 | ~152.0 | Quaternary (C-O) | ²J ~2 Hz |

| C-3 | ~149.0 | CH (Ar) | - |

| C-6 | ~135.5 | CH (Ar) | - |

| C-2 | ~132.0 | Quaternary (C-C≡C) | - |

| -OCF₃ | 119.9 | Quaternary | ¹J ~260 Hz (q) |

| C≡C | ~81.0 | Quaternary (Internal) | - |

| C≡C-H | ~79.0 | CH (Terminal) | - |

Infrared (IR) Spectroscopy

IR is the quickest method to validate the presence of the alkyne and the integrity of the -OCF₃ group.

-

3300 cm⁻¹ (Strong, Sharp): ≡C-H stretch . This is the primary confirmation of the deprotection of the TMS group. If this band is absent, the TMS group is still attached.

-

2110–2130 cm⁻¹ (Weak/Medium): C≡C stretch . Asymmetric alkynes show this band clearly.

-

1150–1250 cm⁻¹ (Very Strong): C-F stretch . Multiple bands characteristic of the -OCF₃ group.

-

1580–1600 cm⁻¹ (Medium): C=N stretch (Pyrazine ring breathing).

Mass Spectrometry (MS) & Fragmentation

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+). Molecular Ion: m/z 188 [M]⁺[1]

The fragmentation pattern is dictated by the stability of the aromatic ring and the lability of the C-F bonds under high energy.

Key Fragments (EI):

-

m/z 188 (Base Peak): Molecular Ion [M]⁺. Pyrazines are stable; the parent ion is often the most abundant.

-

m/z 160: [M – CO]⁺. Loss of Carbon Monoxide, characteristic of oxygenated heterocycles rearranging.

-

m/z 119: [M – CF₃]⁺. Loss of the trifluoromethyl radical.

-

m/z 69: [CF₃]⁺. Diagnostic for any trifluoromethyl compound.

Figure 2: Proposed EI-MS fragmentation pathway for this compound.[2]

References

-

Mykhailiuk, P. K. (2018). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 23(1), 16. [Link][3]

- Core Reference: Describes the synthesis and spectral data of the direct ethyl (11) and vinyl (16)

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

- Source for substituent chemical shift (SCS) increments for pyrazine and alkyne systems.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

- Used to validate the electron-withdrawing effects of -OCF3 vs. -Ethynyl groups.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 2-Ethynyl-5-(trifluoromethoxy)pyrazine

This guide provides an in-depth analysis of the anticipated thermal stability and degradation characteristics of the novel compound, 2-Ethynyl-5-(trifluoromethoxy)pyrazine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of physical organic chemistry and pharmaceutical stability testing to outline a robust investigational framework. While specific experimental data for this molecule is not yet publicly available, this guide offers a predictive and methodological approach grounded in authoritative scientific literature to empower researchers in their evaluation of this promising compound.

Introduction: The Significance of this compound in Modern Drug Discovery

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are noted for a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][4] The subject of this guide, this compound, integrates three key structural motifs of significant interest in contemporary drug design: the pyrazine ring, a reactive ethynyl group, and a stabilizing trifluoromethoxy substituent.

The trifluoromethoxy group is particularly noteworthy. It is an electron-withdrawing substituent that is highly hydrophobic and generally inert, often enhancing the metabolic stability and cell permeability of a parent molecule.[5] The ethynyl group, conversely, provides a reactive handle for further synthetic modifications, such as click chemistry, or for potential covalent interactions with biological targets. The synthesis of this compound has been documented, providing a basis for its availability for further study.[5]

A thorough understanding of the thermal stability and degradation profile of this compound is paramount for its advancement as a potential drug candidate.[6][7][8] Such studies are not only a regulatory requirement but also provide critical insights into the molecule's intrinsic stability, informing decisions on formulation, packaging, storage conditions, and shelf-life.[6][7][8][9]

Predicted Thermal Stability Profile

The thermal stability of a pharmaceutical compound is its ability to resist decomposition upon heating. This is a critical parameter that influences manufacturing processes, storage, and handling. The inherent stability of this compound is predicted to be substantial, owing to the aromaticity of the pyrazine ring and the high bond strength of the carbon-fluorine bonds in the trifluoromethoxy group.[10] However, the ethynyl group may represent a point of thermal lability.

Key Influencing Factors

-

Pyrazine Ring: The aromatic pyrazine core is expected to be thermally robust. Studies on various pyrazine derivatives have shown that the ring itself typically decomposes at elevated temperatures.[11][12]

-

Trifluoromethoxy Group: The trifluoromethoxy group is known for its high thermal stability due to the strong C-F bonds.[10] It is unlikely to be the initial point of thermal degradation under typical processing conditions.

-

Ethynyl Group: The carbon-carbon triple bond of the ethynyl group may be susceptible to thermal reactions, such as polymerization or oxidation, at elevated temperatures.

Experimental Protocol: Thermal Analysis

To empirically determine the thermal stability, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[11]

Instrumentation:

-

Thermogravimetric Analyzer

-

Differential Scanning Calorimeter

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or platinum TGA/DSC pan.

-

TGA Analysis:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 500 °C at a constant heating rate of 10 °C/min.[13]

-

Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

-

-

DSC Analysis:

-

Heat the sample under a nitrogen atmosphere at a similar heating rate (10 °C/min).

-

Record the heat flow to and from the sample to identify melting points, phase transitions, and decomposition exotherms or endotherms.

-

Data Interpretation:

-

The TGA thermogram will reveal the onset temperature of decomposition and the number of decomposition steps.

-

The DSC thermogram will indicate the melting point of the compound and whether the decomposition is exothermic or endothermic.

Predicted Data Summary

The following table provides a template for summarizing the expected data from thermal analysis.

| Parameter | Predicted Outcome | Rationale |

| Melting Point (DSC) | Sharp endotherm | Crystalline solid with a defined melting point.[14] |

| Onset of Decomposition (TGA) | > 150 °C | Based on the stability of similar heterocyclic compounds.[15] |

| Major Decomposition Steps (TGA) | Multi-stage | Initial loss may be related to the ethynyl group, followed by the pyrazine ring and trifluoromethoxy group at higher temperatures.[13][15] |

| Decomposition Enthalpy (DSC) | Likely exothermic | The breakdown of organic molecules is often an exothermic process. |

Visualization of the Thermal Analysis Workflow

Caption: Workflow for Thermal Stability Assessment.

Predicted Degradation Profile and Pathways

Forced degradation studies are essential to understand the chemical behavior of a drug substance under various stress conditions, which helps in developing stability-indicating analytical methods and identifying potential degradation products.[7][8][9]

Forced Degradation Study Design

Based on ICH guidelines, the following stress conditions should be applied to this compound:[8]

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Photolytic Degradation: Exposure to UV and visible light (ICH Q1B guidelines).

-

Thermal Degradation (Solid State): 80 °C for 48 hours.

Predicted Degradation Pathways

The degradation of this compound is likely to be initiated at the more reactive sites of the molecule.

-

Hydrolysis: The trifluoromethoxy group is generally stable to hydrolysis.[5] The pyrazine ring may be susceptible to ring opening under harsh acidic or basic conditions. The ethynyl group could potentially undergo hydration to form an acetyl group.

-

Oxidation: The ethynyl group and the pyrazine ring are potential sites for oxidation. The pyrazine ring can be oxidized to its N-oxide.

-

Photolysis: The aromatic system and the ethynyl group may absorb UV radiation, leading to photochemical reactions.

Visualization of Predicted Degradation Pathways

Caption: Predicted Degradation Pathways.

Stability-Indicating Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[6][16] A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is the gold standard for this purpose.[16][17][18]

Experimental Protocol: HPLC-MS Method Development

Instrumentation:

-

HPLC system with a UV/PDA detector

-

Mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for separating non-polar to moderately polar compounds.[19]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds with a range of polarities.[19]

-

Detection:

-

UV/PDA: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance. A full UV spectrum will aid in peak purity assessment.

-

MS: Use electrospray ionization (ESI) in both positive and negative modes to detect and identify the molecular weights of the parent compound and its degradants. High-resolution mass spectrometry will provide accurate mass data for empirical formula determination.

-

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[20]

Data Summary for Analytical Method

| Parameter | Recommended Condition/Target |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined by UV scan (e.g., 270 nm) |

| MS Ionization | ESI Positive and Negative |

Visualization of the Analytical Workflow

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is not yet available, this guide provides a comprehensive, scientifically-grounded framework for its investigation. The inherent stability of the pyrazine ring and the trifluoromethoxy group suggests that the molecule will likely exhibit good thermal stability. The ethynyl group represents the most probable site for initial degradation under hydrolytic, oxidative, and photolytic stress.

The successful execution of the proposed experimental protocols, including TGA/DSC for thermal analysis and a robust, validated stability-indicating HPLC-MS method, will be critical in fully characterizing this promising compound. The insights gained from these studies will be invaluable for guiding its future development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

References

- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).

- Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022, August 8). Springer Nature.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.

- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023, November 29). HunterLab.

- Detection and degradation technology of environmental persistent trifluoromethyl pollutants. (2025, May 29). Soo-Information.

- Application Notes and Protocols: Thermogravimetric Analysis of Metal-Pyrazine-2,3-Dicarboxylate Complexes. BenchChem.

- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.

- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.

- The thermal gravimetric analysis (TGA) and derivative thermal... ResearchGate.

- Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters.

- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1). Contract Pharma.

- Trifluoromethoxypyrazines: Preparation and Properties. Molecules.

- degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. BenchChem.

- TG and DTG curves obtained during thermal decomposition of pyrazine-2-amidoxime. ResearchGate.

- Degradation of benzotrifluoride via the dioxygenase pathway in Rhodococcus sp. 065240. Applied Microbiology and Biotechnology.

- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Sciences Review and Research.

- Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate.

- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2025, May 15). RSC Advances.

- This compound | 1863534-37-5. Sigma-Aldrich.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Science, Communication and Technology.

- forced degradation study: Topics by Science.gov. Science.gov.

- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Molecules.

- exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2025, March 15). Bulletin of Pharmaceutical Research.

- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Publishing.

- Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry.

- Pyrazine, 2-ethyl-5-methyl-. NIST WebBook.

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.

- Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry.

- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2025, May 15). ResearchGate.

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate.

- Pyrazine, 2-ethyl-5-methyl-. SpectraBase.

Sources

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onyxipca.com [onyxipca.com]

- 9. biomedres.us [biomedres.us]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 12. chempap.org [chempap.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound | 1863534-37-5 [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. contractpharma.com [contractpharma.com]

- 19. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 20. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Ethynyl-5-(trifluoromethoxy)pyrazine for Advanced Click Chemistry Applications

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 2-Ethynyl-5-(trifluoromethoxy)pyrazine in click chemistry reactions. The unique structural combination of a terminal alkyne, a biologically significant pyrazine core, and an electronically influential trifluoromethoxy group makes this reagent a powerful building block in drug discovery, chemical biology, and materials science. We present the underlying principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), detailed experimental protocols for standard and microwave-assisted reactions, safety guidelines, and data interpretation to enable researchers, scientists, and drug development professionals to effectively utilize this versatile compound.

Introduction: The Strategic Advantage of this compound

The convergence of biologically active scaffolds with robust, efficient chemical ligation techniques is a cornerstone of modern molecular science. This compound emerges as a reagent of significant interest, strategically designed for "click" chemistry applications. Its value is derived from the synergistic combination of its three key structural motifs:

-

The Pyrazine Core: A nitrogen-containing six-membered heterocycle, the pyrazine ring is a well-established pharmacophore present in numerous natural products and FDA-approved drugs.[1][2] Its inclusion can confer a range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3][4] The nitrogen atoms act as hydrogen bond acceptors, enhancing binding interactions with biological targets.[3]

-

The Trifluoromethoxy (-OCF₃) Group: This functional group is a bioisostere of a methoxy group but with profoundly different electronic properties. The strong electron-withdrawing nature of the -OCF₃ group can significantly influence the reactivity of the pyrazine ring.[5] In medicinal chemistry, it is often employed to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, thereby optimizing the pharmacokinetic profile of a drug candidate.[5]

-

The Terminal Alkyne: This functional group serves as the active handle for one of the most reliable and widely used click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] Its presence allows for the covalent, regioselective, and high-yield linkage of this pyrazine building block to any azide-modified molecule.

The resulting 1,2,3-triazole linkage formed via the click reaction is not merely a passive linker; it is highly stable and can participate in hydrogen bonding and dipole interactions, contributing positively to the biological activity of the final conjugate.[8] This makes this compound an exemplary tool for generating novel molecular entities with tailored properties.

Foundational Principles: The Azide-Alkyne Cycloaddition

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[9] While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the copper(I)-catalyzed variant (CuAAC) overcomes these limitations, proceeding rapidly at room temperature to exclusively form the 1,4-disubstituted triazole isomer.[6][9]

The CuAAC Catalytic Cycle

The remarkable rate acceleration (up to 10⁸-fold over the uncatalyzed reaction) and perfect regioselectivity of CuAAC are explained by its catalytic cycle.[6] The process involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide through a six-membered copper metallacycle intermediate. Subsequent ring contraction and protonolysis release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[6][9]

Experimental Protocols

Safety and Handling

-

This compound: This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

-

Trifluoromethoxy Compounds: Handle with care, as decomposition under high heat or in the presence of strong bases can release toxic hydrogen fluoride (HF) gas.[5]

-

Organic Azides: Low molecular weight organic azides can be explosive and should be handled with appropriate caution. Whenever possible, generate them in situ to avoid isolation.[10]

-

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves, must be worn at all times.[11][12]

Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an organic azide (e.g., Benzyl Azide) using an in situ generated Cu(I) catalyst.

Causality Behind the Protocol: This method is robust and widely applicable. The use of a Cu(II) precursor (CuSO₄) with a reducing agent (Sodium Ascorbate) provides a reliable and continuous source of the active Cu(I) catalyst, preventing its premature oxidation by atmospheric oxygen.[9][13] The t-BuOH/water solvent system is chosen for its ability to dissolve a wide range of organic substrates while also being compatible with the inorganic catalyst components.[10]

Materials and Reagents:

-

This compound (1.0 eq)

-

Azide coupling partner (e.g., Benzyl Azide, 1.0 - 1.2 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq, 1-5 mol%)

-

Sodium Ascorbate (0.05 - 0.20 eq, 5-20 mol%)

-

Solvent: tert-Butanol (t-BuOH) and deionized water (1:1 v/v)

-

Reaction vessel (e.g., round-bottom flask or vial with stir bar)

-

Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add this compound (e.g., 0.25 mmol, 47.0 mg) and the azide partner (e.g., Benzyl Azide, 0.26 mmol, 35.0 mg).

-

Solvent Addition: Add the t-BuOH/water (1:1) solvent mixture (e.g., 2.5 mL) and stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: In a separate small vial, prepare a fresh stock solution of CuSO₄·5H₂O in water (e.g., 2.5 mg, 0.01 mmol in 100 µL H₂O). Add this solution to the main reaction mixture. The solution may turn a faint blue.

-

Reaction Initiation: In a separate vial, prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 10.0 mg, 0.05 mmol in 200 µL H₂O). Add the ascorbate solution dropwise to the reaction mixture. The reaction is often accompanied by a color change to yellow or orange, indicating the formation of the Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed (typically 1-8 hours).

-

Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.

Protocol 2: Microwave-Assisted CuAAC

Microwave irradiation can dramatically accelerate the CuAAC reaction, reducing reaction times from hours to minutes.[10] This is particularly useful for high-throughput synthesis or for less reactive substrates.

Causality Behind the Protocol: Microwave energy efficiently and uniformly heats the polar solvent mixture, leading to a significant increase in the reaction rate. The use of a sealed vessel is critical to allow the temperature to rise above the boiling point of the solvent, further accelerating the reaction.[10]

Modifications to Standard Protocol:

-

Vessel: Combine all reactants and catalyst components as described in Protocol 1, but in a dedicated microwave reaction vial equipped with a small stir bar.

-

Sealing: Securely cap the vial.

-

Microwave Parameters: Place the vial in a scientific microwave reactor. Irradiate the mixture at a constant temperature (e.g., 75-125 °C) for 5-20 minutes.[10] Note: The optimal temperature may need to be determined empirically to balance reaction speed with potential degradation of sensitive substrates.

-

Cooling: After irradiation, ensure the vessel is cooled to room temperature before carefully opening it.

-

Work-up and Purification: Proceed with the work-up and purification steps as outlined in Protocol 1.

Data and Workflow Visualization

Summary of Reaction Parameters

The following table provides representative parameters for CuAAC reactions. Optimization may be required based on the specific azide substrate used.

| Parameter | Standard Protocol | Microwave Protocol | Rationale |

| Alkyne:Azide Stoichiometry | 1 : 1.05 | 1 : 1.05 | A slight excess of one reagent can drive the reaction to completion. |

| CuSO₄·5H₂O (mol%) | 1 - 5% | 1 - 5% | Low catalyst loading is a key feature of click chemistry.[14] |

| Sodium Ascorbate (mol%) | 5 - 20% | 5 - 20% | An excess of reducing agent ensures the copper remains in the active Cu(I) state.[6] |

| Solvent | t-BuOH/H₂O (1:1) | t-BuOH/H₂O (1:1) | Excellent solvent for a wide range of organic and inorganic reagents.[10] |

| Temperature | Room Temp. | 75 - 125 °C | Microwave heating drastically increases reaction kinetics.[10] |

| Reaction Time | 1 - 8 hours | 5 - 20 minutes | Significant time reduction is the primary advantage of microwave synthesis. |

| Typical Yield | > 85% | > 85% | CuAAC is known for its high efficiency and yields.[8] |

General Experimental Workflow

Conclusion

This compound is a highly valuable and versatile building block for click chemistry. The protocols and principles outlined in this guide demonstrate its straightforward application in forming robust 1,2,3-triazole linkages via the copper-catalyzed azide-alkyne cycloaddition. The unique combination of a proven pharmacophore (pyrazine) and a key pharmacokinetic modulator (-OCF₃) makes this reagent particularly well-suited for applications in medicinal chemistry and drug development. By following the detailed methodologies and safety precautions provided, researchers can confidently and efficiently incorporate this powerful moiety into their synthetic targets, accelerating the discovery of novel therapeutics and advanced materials.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 7440. [Link]

-

Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. Pipzine Chemicals. [Link]

-

Zaitseva, Y. V., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(16), 4991. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

-

Highly accelerated strain-promoted azide-alkyne cycloadditions. (2015). SCM. [Link]

-

Presolski, S. I., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Strain-promoted azide-alkyne cycloaddition with ruthenium(II)-azido complexes. (2013). PubMed. [Link]

-

Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. (2026). Oreate AI Blog. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. [Link]

-

Appukkuttan, P., et al. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. Organic Letters, 6(23), 4223–4225. [Link]

-

1,3-Dipolar cycloaddition of azides with electron-deficient alkynes under mild condition in water. (2025). ResearchGate. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

SAFETY DATA SHEET: 1,1,2-Trifluoro-2-(trifluoromethoxy)ethene. AFG Bioscience LLC. [Link]

-

Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2018). International Journal of Electrochemical Science. [Link]

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (2014). Bioconjugate Chemistry. [Link]

-

MATERIAL SAFETY DATASHEET: 4-Cyano-N-trifluoromethoxypyridinium triflimide. (2020). CF Plus Chemicals. [Link]

-

Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024. (2025). Heliyon. [Link]

-

Materials Safety Data Sheet: 4-(trifluoromethyl)-7-(triisopropylsilyloxy)-2H-chromen-2-one. RuixiBiotech Co. Ltd. [Link]

-

Click chemistry. Wikipedia. [Link]

-

Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2024). RSC Advances. [Link]

-

Presolski, S. I., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]

-

2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device. (2009). ResearchGate. [Link]

-

Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. (2022). Molecules. [Link]

-

An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. (2017). Catalysis Science & Technology. [Link]

-

Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][15]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020). Molecules. [Link]

-

Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. (2026). Journal of the American Chemical Society. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. japsonline.com [japsonline.com]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. afgsci.com [afgsci.com]

- 12. cfplus.cz [cfplus.cz]

- 13. broadpharm.com [broadpharm.com]

- 14. scielo.br [scielo.br]

- 15. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]

"labeling biomolecules with 2-Ethynyl-5-(trifluoromethoxy)pyrazine"

Application Note: Bioorthogonal Labeling &

Executive Summary & Scientific Rationale

The labeling of biomolecules with This compound (ETMP) represents a specialized approach in chemical biology, merging bioorthogonal chemistry with

While standard fluorophores (e.g., FITC, Cy5) rely on optical detection, ETMP offers a distinct advantage: the introduction of a trifluoromethoxy (-OCF

Key Molecular Features:

-

Terminal Alkyne: The "Click" handle.[2][3] Enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.[1][2]

-

Pyrazine Core: A nitrogen-rich heterocycle that acts as a bioisostere for phenyl rings, improving water solubility compared to carbocyclic analogs while maintaining aromaticity.[1]

-

Trifluoromethoxy Group: The "Payload."[2] Provides a singlet signal in

F-NMR (approx. -57 ppm) and modulates local lipophilicity (Hansch

Mechanistic Workflow

The primary labeling mechanism utilizes the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][4] The biomolecule of interest (Protein, Peptide, or Glycan) must first be functionalized with an azide (

Workflow Visualization

Figure 1: Schematic workflow for the bioorthogonal labeling of azide-modified biomolecules with ETMP via Click Chemistry.

Experimental Protocols

Phase 1: Preparation of Reagents

Critical Consideration: The pyrazine ring is electron-deficient.[1] While stable, the terminal alkyne can degrade if exposed to prolonged UV or radical initiators without a scavenger.[2] Store ETMP at -20°C.

Table 1: Reagent Preparation

| Component | Stock Conc. | Solvent | Storage | Notes |

| ETMP Probe | 100 mM | DMSO | -20°C | Protect from light; minimize freeze-thaw.[1] |

| CuSO | 50 mM | ddH | RT | Source of Cu(II).[1][2] |

| THPTA Ligand | 250 mM | ddH | -20°C | Accelerating ligand; protects protein from oxidation.[1] |

| Sodium Ascorbate | 500 mM | ddH | Fresh | Reduces Cu(II) to catalytic Cu(I).[1][2] Make fresh daily. |

| Aminoguanidine | 500 mM | ddH | 4°C | Prevents protein-dehydroascorbate crosslinking.[1] |

Phase 2: The Labeling Reaction (CuAAC Protocol)

This protocol is optimized for a 50 µM protein concentration .[1] Adjust ratios linearly for other concentrations, but maintain the Catalyst:Probe stoichiometry.

Step-by-Step Procedure:

-

Protein Equilibration:

-

Probe Addition:

-

Catalyst Premixing (The "Click Cocktail"):

-

In a separate microtube, mix reagents in this exact order to prevent Cu(I) disproportionation:

-

Technical Insight: The THPTA:Cu ratio of 5:1 is critical. It cages the copper, preventing the generation of Reactive Oxygen Species (ROS) that would otherwise damage the protein backbone [1].[2]

-

-

Reaction Initiation:

-

Quenching & Cleanup:

Phase 3: Validation & Detection

A. Mass Spectrometry (LC-MS/MS)

-

Expected Mass Shift: The addition of ETMP (C

H -

Validation: Look for the specific mass shift on the azide-labeled peptide fragment.[1]

B.

-

Setup: Resuspend labeled protein in PBS containing 10% D

O. -

Parameters:

-

Expected Signal: The -OCF

group typically resonates around -57 to -59 ppm .[1] -

Interpretation:

Troubleshooting & Optimization

Table 2: Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Protein Precipitation | Copper-induced oxidation or DMSO shock.[1] | Increase THPTA concentration to 5 mM. Ensure total DMSO < 5%. |

| No Labeling (MS) | Inactive Catalyst (Oxidized Ascorbate).[1][2] | Must use fresh Sodium Ascorbate.[1][2] Solution should be colorless, not yellow. |

| High Background (NMR) | Incomplete removal of free ETMP. | Perform a second desalting step or use Size Exclusion Chromatography (SEC).[1][2] |

| Weak Signal | Low Azide incorporation.[1] | Verify the initial Azide-Protein ratio using a DBCO-Fluorophore test prior to ETMP labeling.[1] |

Advanced Application: Fragment-Based Screening

Beyond passive labeling, ETMP can be used as an Electrophilic Scout Fragment for Cysteine profiling (ABPP).[1][2]

-

Mechanism: The electron-deficient pyrazine ring, combined with the ethynyl group, can act as a Michael acceptor or undergo nucleophilic aromatic substitution (S

Ar) if activated, though the ethynyl group is the primary reactive site in this context.[1][2] -

Protocol Modification: Incubate ETMP (100 µM) with the proteome without Copper. Cysteine thiolates may attack the alkyne (hydrothiolation) or the ring.[2] Subsequent "Click" with an Azide-Rhodamine reporter reveals targets [2].[1]

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.[1][2] Angewandte Chemie International Edition, 48(52), 9879–9883.[1][2] [Link][1][2]

-

Eisar, H. et al. (2015). Proteome-Wide Profiling of Targets of Cysteine Reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents.[1] Angewandte Chemie, 54(37), 10852-10857.[1][2] [Link][1][2]

-

Leroux, F. (2011). The Trifluoromethoxy Group: A "Super-Halogen" for Drug Discovery.[2] ChemMedChem, 6(10), 1768-1770.[1][2] [Link]

Sources

Troubleshooting & Optimization

"troubleshooting low reactivity of 2-Ethynyl-5-(trifluoromethoxy)pyrazine in coupling reactions"

The following technical guide is structured as a Tier 3 Support resource for researchers encountering difficulties with 2-Ethynyl-5-(trifluoromethoxy)pyrazine (CAS: 1863534-37-5) .

Executive Technical Summary

The Molecule: this compound is a highly electron-deficient heteroaryl alkyne. The pyrazine core (

The Problem: Users typically report "low reactivity" which is often a misdiagnosis of three competing failure modes:

-

Catalyst Sequestration: The pyrazine nitrogen atoms (

) act as competitive ligands, coordinating to -

Glaser Homocoupling: The electron-withdrawing nature of the scaffold significantly increases the acidity of the terminal alkyne proton (

), accelerating oxidative dimerization (Glaser coupling) over the desired cross-coupling, especially in the presence of Copper(I). -

Nucleophilic Sensitivity: The C-2 position is activated for

. Strong amine bases used in standard protocols can attack the ring rather than deprotonate the alkyne.

Diagnostic Troubleshooting (Q&A)

Q1: "My reaction mixture turns black immediately upon heating, and I see no product. Is the catalyst dead?"

Diagnosis: Catalyst Poisoning & Aggregation (Pd-Black Formation).

The pyrazine nitrogens are chelating the Palladium, stripping it of its stabilizing ligands. Once "naked," the Pd aggregates into inactive metallic palladium (Pd black). This is common when using simple ligands like

Corrective Action:

-

Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos ) or N-heterocyclic carbenes (NHCs). These ligands are sterically demanding enough to prevent the pyrazine nitrogen from coordinating to the metal center.

-

Protocol Adjustment: Do not heat immediately. Allow a "maturation" period at room temperature if using a precatalyst to ensure active species generation before the substrate can sequester the metal.

Q2: "I see full consumption of the starting material, but the major product is the dimer (1,4-bis(5-(trifluoromethoxy)pyrazin-2-yl)buta-1,3-diyne)."

Diagnosis: Glaser Homocoupling Competition.

You are likely using a standard Sonogashira protocol (Pd/Cu). The trifluoromethoxy-pyrazine core makes the terminal alkyne highly acidic. In the presence of Cu(I) and even trace oxygen, the rate of homocoupling (

Corrective Action:

-

Eliminate Copper: Switch to a Copper-Free Sonogashira variant (See Protocol A below).

-

Oxygen Exclusion: Degas all solvents using the freeze-pump-thaw method (3 cycles) rather than simple sparging.

-

Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its instantaneous concentration low, statistically favoring the cross-coupling event.

Q3: "The reaction is sluggish. Can I use a stronger base like NaOtBu or LiHMDS?"

Diagnosis: Base-Mediated Decomposition (

Corrective Action:

-

Use Non-Nucleophilic Inorganic Bases: Use

or -

Solvent System: Use a biphasic system (Toluene/Water) or a polar aprotic solvent (DMF) to enhance the solubility and activity of the inorganic base.

Optimized Experimental Protocols

Protocol A: Copper-Free Sonogashira (Recommended)

Best for minimizing homocoupling and avoiding catalyst poisoning.

Reaction Setup:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| Aryl Halide Partner | 1.0 | Electrophile | Aryl Iodides preferred over Bromides. |

| Alkyne (Substrate) | 1.2 | Nucleophile | This compound.[1] |

| Catalyst | 5 mol% | Pd Source | Pd(OAc)₂ (Stable precatalyst). |

| Ligand | 10 mol% | Stabilizer | XPhos (Prevents N-coordination). |

| Base | 2.0 | Proton Scavenger | Cs₂CO₃ (Inorganic, non-nucleophilic). |

| Solvent | [0.2 M] | Medium | MeCN or Toluene (Degassed). |

Step-by-Step:

-

Pre-complexation: In a glovebox or under Argon, mix

and XPhos in the solvent and stir for 15 mins at RT. The solution should turn from orange to pale yellow/clear (formation of active -

Addition: Add the Aryl Halide and

. -

Substrate Introduction: Add the this compound last.

-

Reaction: Seal the vial and heat to 60–80°C . Monitor by LCMS.[2]

-

Workup: Filter through a Celite pad to remove Pd/Base. Concentrate and purify via flash chromatography (Note: Pyrazines can streak on silica; add 1%

to eluent).

Protocol B: "Inverse" Click Chemistry (CuAAC)

If the goal is triazole formation rather than C-C coupling.

Due to the electron-deficient nature of the alkyne, the standard Cu(I) mechanism may be sluggish. Use a Ruthenium-catalyzed (RuAAC) approach or a Chelator-Stabilized Cu(I) system.

-

Catalyst:

(1-2 mol%). -

Solvent: Dioxane or THF.

-

Temp: 60°C.

-

Advantage:[2][3][4][5][6] RuAAC is less sensitive to the electronic deactivation of the alkyne and produces 1,5-disubstituted triazoles (complementary to CuAAC 1,4-regioselectivity).

Visual Troubleshooting Guide

Figure 1: Reaction Failure Mechanism & Pathway Selection

Caption: Decision tree for diagnosing reaction failures based on observable outcomes (Dimerization, Precipitation, or Decomposition).

Mechanistic Insights (Why this happens)

Electronic Deactivation & Acidity

The trifluoromethoxy group (

-

Impact: The

of the terminal alkyne is lowered (estimated -

Consequence: In the presence of Copper, the equilibrium shifts rapidly toward the Copper-acetylide. If the Transmetallation step to Palladium is slow (due to the electron-poor nature of the alkyne making it a poorer nucleophile for Pd), the Copper-acetylide accumulates and oxidizes to the dimer.

Chelation (The "Pyrazine Trap")

Pyrazines are excellent ligands. In a standard catalytic cycle, the Palladium must remain ligated to phosphines to maintain the catalytic cycle (

-

Mechanism: The pyrazine nitrogen competes with phosphine ligands. If

, the phosphine dissociates. The resulting -

Solution: XPhos and Buchwald ligands are structurally designed to be "too big" to allow the pyrazine to approach the metal center in a kappa-N coordination mode, forcing the reaction to proceed via the alkyne pi-system as intended.

References

-

Synthesis and Properties of Trifluoromethoxypyrazines: Mykhailiuk, P. K., et al. "Trifluoromethoxypyrazines: Preparation and Properties." Molecules, 2020, 25(9), 2235. [Link] Citation for: Synthesis of the alkyne precursor and stability of the OCF3 group on pyrazine.

-

Copper-Free Sonogashira for Electron-Poor Alkynes: Handa, S., et al. "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings."[7][8] Organic Letters, 2018, 20(2), 542–545.[7][8] [Link] Citation for: Protocol validation for electron-deficient substrates avoiding homocoupling.

-

Catalyst Poisoning by Nitrogen Heterocycles: Ye, M., et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles."[9] Nature Communications, 2019. [Link] Citation for: Mechanism of N-coordination poisoning Pd catalysts.

-

Mechanistic Studies on Sonogashira Coupling: Ljungdahl, T., et al.[8] "Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction." Organometallics, 2008. [Link] Citation for: The "slow proton transfer" issue with electron-poor alkynes.[10]

Sources

- 1. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Trifluoromethoxypyrazines: Preparation and Properties [mdpi.com]

- 7. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"side products and impurities in 2-Ethynyl-5-(trifluoromethoxy)pyrazine reactions"

Technical Support Center: 2-Ethynyl-5-(trifluoromethoxy)pyrazine Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block. Our goal is to provide in-depth, field-proven insights into the common challenges, side products, and impurities encountered during its synthesis, enabling you to optimize your reaction outcomes, streamline purification, and ensure the integrity of your final compound.

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. While powerful, this methodology is complex and can be prone to several side reactions that lead to yield loss and purification difficulties.[1][2] This guide offers a structured approach to identifying, understanding, and mitigating these issues.

Section 1: Overview of the Primary Synthetic Pathway: Sonogashira Coupling

The most prevalent method for synthesizing this compound involves the palladium- and copper-catalyzed coupling of a 2-halo-5-(trifluoromethoxy)pyrazine precursor with a suitable alkyne source. A common strategy involves using a protected alkyne, such as (trimethylsilyl)acetylene, followed by a deprotection step.[3]

General Reaction Scheme:

-

Coupling: 2-Chloro-5-(trifluoromethoxy)pyrazine couples with (trimethylsilyl)acetylene in the presence of a Pd catalyst, a Cu(I) co-catalyst, and a base to yield 2-(trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine.

-

Deprotection: The trimethylsilyl (TMS) protecting group is removed under basic conditions to afford the target molecule, this compound.[3]

The core of this synthesis lies in the Sonogashira catalytic cycle, a well-orchestrated sequence of oxidative addition, transmetalation, and reductive elimination.

Caption: The Sonogashira catalytic cycle.

Section 2: Troubleshooting Guide: Common Side Products & Impurities

This section addresses the most frequently observed impurities in a practical question-and-answer format, providing causal explanations and actionable solutions.

Q1: My analysis shows a significant byproduct with a mass corresponding to a diyne (dimer of my alkyne). What is this and how can I prevent it?

Answer: This is the most common side product in Sonogashira reactions and results from the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[2][4] This reaction is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4][5] It not only consumes your valuable alkyne but also creates a purification challenge due to the similar structure of the byproduct.

Caption: Competing reaction pathways for the terminal alkyne.

Mitigation Strategies:

| Strategy | Causality & Explanation |

| Rigorous Degassing | Oxygen is the terminal oxidant in the copper-catalyzed homocoupling cycle. Removing dissolved oxygen by sparging solvents with an inert gas (Argon or Nitrogen) for an extended period is critical.[5] |

| Copper-Free Conditions | The copper co-catalyst is the primary driver of homocoupling.[2][6] Numerous copper-free Sonogashira protocols have been developed that completely avoid this side reaction, though they may require different ligands or bases.[2][5][7] |

| Slow Alkyne Addition | Adding the terminal alkyne slowly via syringe pump keeps its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction. |

| Use a Protected Alkyne | Using a silylated alkyne like (trimethylsilyl)acetylene prevents homocoupling as there is no terminal proton to be removed for the dimerization pathway. The protecting group is then removed in a separate step. This is a highly effective, though multi-step, solution.[3] |

Q2: My mass spectrum shows a peak corresponding to 2-(trifluoromethoxy)pyrazine, where the starting halogen is replaced by hydrogen. What is this impurity?

Answer: This impurity is the dehalogenated or hydrodehalogenated side product.[8] It is a known side reaction in many palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to an arene.[8][9][10]

Probable Causes and Solutions:

| Cause | Explanation & Solution |

| Hydrogen Source | The errant hydrogen atom can come from various sources, including the amine base, solvent (especially alcohols), or residual water.[8][11] Solution: Use high-purity, anhydrous solvents and reagents. If using an amine base, consider alternatives or ensure its purity. |

| Catalyst System | The choice of palladium source and phosphine ligand can influence the rate of dehalogenation versus cross-coupling.[11] Solution: Screen different phosphine ligands. Sometimes, more electron-rich or bulky ligands can favor the desired reductive elimination step over the dehalogenation pathway. |

| Reaction Conditions | Higher temperatures and longer reaction times can sometimes increase the prevalence of dehalogenation. Solution: Attempt the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times after the starting material is consumed. |

Q3: I've detected an impurity that appears to be 2-ethynyl-5-hydroxypyrazine or other products suggesting cleavage of the OCF₃ group. Why is this happening?

Answer: This indicates the hydrolysis or degradation of the trifluoromethoxy group . While the OCF₃ group is generally considered robust and stable, it is not completely inert.[12] It can be susceptible to cleavage under certain nucleophilic or harsh basic conditions.[13][14][15] In a study on related trifluoromethoxypyrazines, the OCF₃ group was observed to be cleaved during a Suzuki reaction when using alcoholic solvents like methanol or ethanol, leading to the formation of the des-trifluoromethoxy pyrazine.[3] This highlights the group's sensitivity to specific protic/basic conditions.

Preventative Measures:

-

Choice of Base: Avoid excessively strong or nucleophilic bases. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over alkoxides or strong organic amines if OCF₃ instability is suspected.

-

Solvent Selection: Use aprotic solvents such as THF, Dioxane, or Toluene instead of protic solvents like methanol or ethanol, which can act as nucleophiles or proton sources facilitating degradation.

-

Temperature Control: Keep the reaction temperature as low as possible to minimize the energy available for this higher-activation-energy side reaction.

Q4: My final product is contaminated with 2-(trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine. What went wrong?

Answer: This is a straightforward case of incomplete deprotection of the trimethylsilyl (TMS) group. The removal of the TMS group is a distinct reaction step that must go to completion to ensure product purity.

Caption: A workflow for troubleshooting common impurities.

Troubleshooting the Deprotection Step:

-

Reagent Stoichiometry: Ensure a sufficient molar excess of the base (e.g., K₂CO₃, KOH) is used to drive the reaction to completion.[3]

-

Reaction Time & Temperature: Deprotection can sometimes be sluggish at very low temperatures. Monitor the reaction by TLC or LC-MS. If it stalls, consider extending the reaction time or allowing the mixture to warm slightly (e.g., from 0 °C to 15-20 °C).[3]

-

Solvent System: The choice of solvent can impact solubility and reaction rate. Methanol or THF/water mixtures are commonly employed and are generally effective.[3]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the optimal analytical techniques to identify and quantify these impurities? A: A combination of techniques is recommended for unambiguous identification.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for initial identification of impurities by their mass-to-charge ratio and for monitoring reaction progress.

-

GC-MS (Gas Chromatography-Mass Spectrometry): Useful for volatile impurities and can provide excellent separation.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation. ¹⁹F NMR is particularly powerful for confirming the integrity of the OCF₃ group and detecting any related side products. Broad signals in the ¹H NMR of pyrazine derivatives can sometimes occur due to the quadrupolar nature of the nitrogen atoms.[16]

Q: I'm struggling to purify the final product from a closely-related impurity. What are some advanced purification strategies? A: Standard silica gel chromatography is the workhorse method.[17] However, if co-elution is an issue:

-

Optimize the Mobile Phase: Use a very shallow solvent gradient (e.g., gradually increasing ethyl acetate in hexane) to improve resolution between spots with similar Rf values.

-

Change the Stationary Phase: If silica is ineffective, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

-

High-Performance Flash Chromatography: Systems using columns packed with smaller, high-surface-area silica particles can provide significantly better resolution than standard flash chromatography.[16]

Section 4: Key Experimental Protocols

The following protocols are adapted from established literature procedures and should be performed by qualified personnel using appropriate safety precautions.[3]

Protocol 1: Synthesis of 2-(Trifluoromethoxy)-5-((trimethylsilyl)ethynyl)pyrazine

-

To a solution of 2-chloro-5-(trifluoromethoxy)pyrazine (1.0 eq) in a suitable degassed solvent (e.g., triethylamine or THF) under an inert atmosphere (Argon), add (trimethylsilyl)acetylene (1.2-1.5 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (CuI) co-catalyst (3-10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or ether) and filter through a pad of celite to remove catalyst residues.

-

Wash the organic phase with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection to this compound

-

Dissolve the TMS-protected pyrazine (1.0 eq) in a suitable solvent such as THF or methanol.[3]

-

Cool the solution to 0-10 °C in an ice bath.

-

Add a solution of potassium carbonate (K₂CO₃, 1.0-1.2 eq) in a minimal amount of water, or a solution of potassium hydroxide (KOH) in methanol.[3]

-

Stir the mixture at a low temperature (e.g., 10-15 °C) for 1-2 hours, monitoring by TLC or LC-MS until all starting material is consumed.[3]

-

Carefully neutralize the mixture with a dilute acid (e.g., 5% aqueous HCl) to a neutral pH.

-

Extract the product into an organic solvent (e.g., MTBE or diethyl ether).[3]

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and carefully remove the solvent under reduced pressure (note: the product can be volatile).

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.[3]

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Kaga, A., et al. (2019). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. The Journal of Organic Chemistry. [Link]

-

Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

-

Herrera, D., et al. Proposed reaction mechanism of the hydrolysis of the trifluoromethyl... ResearchGate. [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

-

Mao, J., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

-

WIS Works. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. The Weizmann Institute of Science. [Link]

-

Liu, C., & Szostak, M. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers. [Link]

-

Winter, M. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

-

Felpin, F. X., & Fouquet, E. (2021). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

-

Request PDF. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling. ResearchGate. [Link]

-

Pharmaffiliates. Pyrazine-impurities. [Link]

-

Malin, A. A., et al. (2018). Trifluoromethoxypyrazines: Preparation and Properties. Molecules. [Link]

-

Request PDF. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]

-

ResearchGate. (n.d.). Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. [Link]

-

Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2026). Design and Utilization of Stable Hydrofluoroolefin‐Based Trifluoropropynyl Surrogate for Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

-

MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

-

IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

-

Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. [Link]

-

So, C. M., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Trifluoromethoxypyrazines: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. depts.washington.edu [depts.washington.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. academic.oup.com [academic.oup.com]

"stabilizing 2-Ethynyl-5-(trifluoromethoxy)pyrazine during storage and handling"

Technical Support Center: 2-Ethynyl-5-(trifluoromethoxy)pyrazine

A Guide to Ensuring Stability During Storage and Handling

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical protocols required to maintain the integrity of this valuable research compound. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions during your experiments.

Section 1: Understanding the Molecule's Inherent Instability

A thorough understanding of a molecule's structure is the foundation of proper handling. This section breaks down the components of this compound to identify the sources of its potential instability.

Q1: What makes this compound sensitive during storage and handling?

A1: The potential for instability in this compound arises almost exclusively from its terminal alkyne (ethynyl) group . The other components of the molecule, the pyrazine ring and the trifluoromethoxy group, are remarkably stable.

-

Terminal Alkyne Group (-C≡CH): This is the reactive center of the molecule. The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than hydrogens on sp² (alkene) or sp³ (alkane) carbons[1][2]. This acidity makes it susceptible to deprotonation by bases, forming a highly nucleophilic acetylide anion[1][2]. Furthermore, terminal alkynes can be prone to oxidation, dimerization, or polymerization, especially when exposed to air, light, heat, or certain metals[3][4].

-

Pyrazine Ring: This heterocyclic aromatic system is generally stable. While it can participate in various chemical reactions, it does not typically contribute to the compound's degradation under standard storage conditions.

-

Trifluoromethoxy Group (-OCF₃): This substituent is known for conferring exceptional metabolic and chemical stability to molecules[5][6]. The strong carbon-fluorine bonds and the electron-withdrawing nature of the group make it highly resistant to degradation[6][7]. It is often incorporated into drug candidates to improve their pharmacokinetic profiles[6][7][8].

The diagram below illustrates the stability profile of the molecule's key functional groups.

Section 2: Recommended Storage and Handling Protocols

Given the reactivity of the terminal alkyne, strict adherence to proper storage and handling protocols is critical to prevent degradation and ensure experimental reproducibility.

Q2: What are the optimal long-term storage conditions for this compound?

A2: The primary goals of storage are to mitigate exposure to atmospheric components, light, and heat. The compound is a low-melting solid (m.p. 38-40 °C).

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -20°C (Freezer) | Reduces the rate of potential decomposition reactions. While refrigeration (2-8°C) is acceptable for short periods, freezing is recommended for long-term storage[9][10]. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | CRITICAL. Prevents oxidation of the alkyne group and reaction with atmospheric moisture. The acidic proton can react with moisture, and the compound can be sensitive to air. |

| Light | Amber Vial / Protect from Light | Minimizes the risk of light-induced polymerization or decomposition, which is a known risk for acetylenic compounds. |

| Container | Tightly Sealed Glass Vial | Use a vial with a PTFE-lined cap to ensure an airtight seal. Avoid contact with incompatible materials. |

| Form | Solid (Neat) | Storing the compound as a solid is preferable. Solutions are generally less stable and should be prepared fresh for each experiment. |

Q3: How should I handle the compound when weighing it and preparing solutions?

A3: All handling should be performed under an inert atmosphere to prevent exposure to air and moisture. A glovebox is ideal, but a well-executed Schlenk line technique is also effective.

-

Preparation: Place the sealed vial of this compound, a clean, dry spatula, a tared weighing vessel (e.g., a small vial), and your chosen dry, degassed solvent in the antechamber of a glovebox. If using a Schlenk line, ensure all glassware is oven-dried and cooled under vacuum.

-

Equilibration: Allow the compound's vial to equilibrate to the ambient temperature of the glovebox or lab bench for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment:

-

In a Glovebox: Move all items from the antechamber into the main chamber.

-

On a Schlenk Line: Connect your glassware to the line and subject it to at least three cycles of evacuating under vacuum and refilling with inert gas (e.g., Argon).

-

-

Weighing: Carefully open the vial and quickly weigh the desired amount of the solid into the tared vessel. Work efficiently to minimize the time the bulk material is exposed.

-

Sealing: Tightly re-seal the main stock vial immediately after dispensing. Wrap the cap with paraffin film for extra security before returning it to the freezer.

-

Dissolution: Add the dry, degassed solvent to the weighed solid to prepare your stock solution. If using a Schlenk line, this should be done via cannula transfer.

The following workflow diagram visualizes this critical process.

Section 3: Troubleshooting Common Stability Issues

Even with careful handling, issues can arise. This section addresses common observations that may indicate compound degradation.

Q4: My sample, which was a white/off-white powder, has developed a yellow or brown tint. What does this mean?

A4: A color change is a strong indicator of decomposition. For terminal alkynes, this often signifies the beginning of oligomerization or polymerization, where multiple molecules react with each other to form larger chains or complex mixtures. This process is often initiated by exposure to trace amounts of air, light, or impurities. The material is likely no longer pure and its use could lead to inconsistent or failed experimental results. A purity check (see Section 4) is strongly recommended before use.

Q5: I'm seeing unexpected peaks in my NMR or LC-MS analysis of the starting material. What are the likely degradation products?

A5: Based on the reactivity of the terminal alkyne, several degradation pathways are possible:

-

Oxidative Cleavage: The triple bond can be cleaved by strong oxidizing agents (or slowly by atmospheric oxygen), potentially leading to the formation of a carboxylic acid at the pyrazine ring.

-

Hydration: In the presence of moisture and acid/metal catalysts, the alkyne can be hydrated to form a ketone (2-acetyl-5-(trifluoromethoxy)pyrazine).

-

Dimerization/Polymerization: As mentioned, this is a common pathway for terminal alkynes, leading to a complex mixture of higher molecular weight species. This would appear as a broad baseline hump in NMR or a series of peaks in MS.

-

Reaction with Metals: Terminal alkynes can form explosive acetylides with certain metals like copper, silver, and mercury[11][12][13]. Avoid using spatulas or equipment containing these metals.